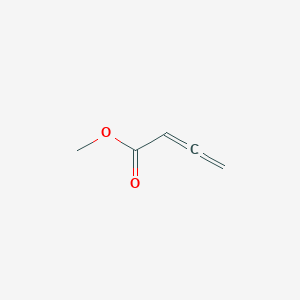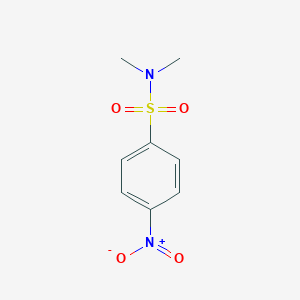
4-(4-Hydroxyphenyl)-2-phenylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-4,4’-biphenyldiol: is an aromatic organic compound characterized by the presence of a phenyl group attached to a biphenyldiol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4,4’-biphenyldiol typically involves the coupling of phenol derivatives. One common method is the oxidative coupling of phenol using catalysts such as vanadium tetrachloride. This reaction produces a mixture of isomers, including 3-Phenyl-4,4’-biphenyldiol .
Industrial Production Methods: Industrial production of 3-Phenyl-4,4’-biphenyldiol can be achieved through the dealkylation of 2,6-di-tert-butylphenol. This process involves the formation of phenol radicals, which undergo rapid dimerization to form diphenoquinone. The diphenoquinone is then reduced to the desired biphenyldiol derivative .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-4,4’-biphenyldiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted biphenyldiols.
Scientific Research Applications
3-Phenyl-4,4’-biphenyldiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polymers and liquid crystals due to its thermal stability.
Biology: Studied for its potential interactions with biological molecules, including proteins and enzymes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Phenyl-4,4’-biphenyldiol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo photodissociation and photoionization, which are influenced by the presence of intramolecular hydrogen bonding. These processes can affect the stabilization of electronic states and determine the compound’s reactivity .
Comparison with Similar Compounds
4,4’-Biphenyldiol: Similar structure but lacks the phenyl group at the 3-position.
2,2’-Biphenyldiol: Another isomer with different photodissociation and photoionization behaviors due to the absence of intramolecular hydrogen bonding.
Uniqueness: 3-Phenyl-4,4’-biphenyldiol is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other biphenyldiols. This structural difference influences its applications and interactions in various scientific and industrial contexts .
Properties
CAS No. |
18801-72-4 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-2-phenylphenol |
InChI |
InChI=1S/C18H14O2/c19-16-9-6-13(7-10-16)15-8-11-18(20)17(12-15)14-4-2-1-3-5-14/h1-12,19-20H |
InChI Key |
FEYGNNMKEPUKEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)O)O |
Synonyms |
[1,1:3,1-Terphenyl]-4,4-diol(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)



![Trimethyl[(2-methylpentyl)oxy]silane](/img/structure/B97397.png)

![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B97399.png)





![methyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B97415.png)
